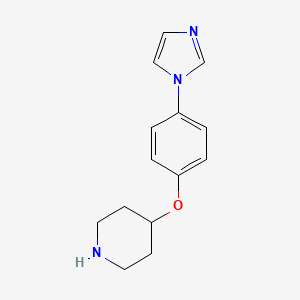

4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-imidazol-1-ylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-3-13(18-14-5-7-15-8-6-14)4-2-12(1)17-10-9-16-11-17/h1-4,9-11,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXHYYQLGVOIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621892 | |

| Record name | 4-[4-(1H-Imidazol-1-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397277-13-3 | |

| Record name | 4-[4-(1H-Imidazol-1-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 4 4 1h Imidazol 1 Yl Phenoxy Piperidine and Analogues

General Synthetic Approaches for Imidazole (B134444) Heterocycles

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial component of many biologically active compounds. nih.govijpsr.com Its synthesis has been a central focus for organic chemists, leading to the development of numerous versatile methods. These strategies are often designed to be efficient, high-yielding, and tolerant of various functional groups, allowing for the creation of a diverse library of imidazole derivatives. biomedpharmajournal.orgijpsjournal.com

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netisca.me

One of the foundational methods for imidazole synthesis is the Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849). wikipedia.org This method can be modified to produce N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org Various catalysts, including p-toluenesulfonic acid (PTSA), have been shown to effectively promote these condensations under mild conditions, offering good yields and accommodating a wide range of functionalities. isca.me Other catalysts used for similar transformations include erbium triflate, FeCl3/I2, and various Lewis acids. organic-chemistry.org The development of metal-free, acid-promoted MCRs further enhances the environmental friendliness of these syntheses. acs.org

Key Features of Multicomponent Imidazole Syntheses

| Reaction Name | Components | Catalyst Examples | Key Advantages |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia/primary amine | Often proceeds without a catalyst, or with acid catalysts like PTSA. isca.mewikipedia.org | Foundational method, commercially used, allows for N-substitution. wikipedia.org |

| Four-Component Synthesis | 2-bromoacetophenone, aldehyde, primary amine, ammonium (B1175870) acetate (B1210297) | None (solvent-free heating) | One-pot, solvent-free conditions, very good yields. organic-chemistry.org |

| α-Azido Chalcone Method | α-azido chalcone, aryl aldehyde, aniline (B41778) | Erbium triflate | High yields, access to highly substituted imidazoles. organic-chemistry.org |

| Internal Alkyne Method | Internal alkyne, aldehyde, aniline, ammonium acetate | Pivalic acid (metal-free) | High structural diversity, good to excellent yields, environmentally benign. acs.org |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. biomedpharmajournal.orgingentaconnect.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like imidazoles. ingentaconnect.comniscpr.res.in

Microwave irradiation can be applied to various imidazole syntheses, including multicomponent reactions. For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine can be performed under solvent-free conditions on a solid support like acidic alumina (B75360) or silica (B1680970) gel, significantly reducing reaction times from hours to minutes. niscpr.res.inresearchgate.net This approach is considered an environmentally friendly or "green" chemistry method due to the reduction in solvent use and energy consumption. nih.govniscpr.res.in Researchers have successfully synthesized libraries of substituted imidazoles, including tri- and tetrasubstituted derivatives, demonstrating the broad applicability and efficiency of microwave-assisted protocols. researchgate.netacs.org

Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate to good | Often requires refluxing in solvents like acetic acid or ethanol. biomedpharmajournal.orgisca.me |

| Microwave Irradiation | Minutes (e.g., 8-16 min) | Good to excellent | Often solvent-free, using solid supports like silica gel. niscpr.res.inresearchgate.net |

Van Leusen Imidazole Synthesis and Derivatives

The Van Leusen imidazole synthesis is a versatile and widely used method for preparing 1,4-disubstituted, 4,5-disubstituted, and 1,4,5-trisubstituted imidazoles. acs.orgnih.gov The key reagent in this reaction is tosylmethyl isocyanide (TosMIC), which reacts with an aldimine in a [3+2] cycloaddition. organic-chemistry.orgtsijournals.com The aldimine is typically formed in situ from an aldehyde and a primary amine, making this a three-component reaction (vL-3CR). organic-chemistry.org

The mechanism involves the base-catalyzed cycloaddition of TosMIC to the imine double bond, forming a 4-tosyl-2-imidazoline intermediate. organic-chemistry.org Subsequent elimination of p-toluenesulfinic acid yields the aromatic imidazole ring. organic-chemistry.org This method is valued for its mild reaction conditions and the ability to generate significant molecular complexity from simple starting materials. acs.orgtsijournals.com It has been employed in the synthesis of numerous biologically active molecules, including fused bicyclic imidazoles and kinase inhibitors. acs.orgtsijournals.com

Methodologies for the Construction of Substituted Phenoxypiperidine Moieties

The phenoxypiperidine core of the target molecule requires the formation of two key linkages: the N-C bond of the piperidine (B6355638) ring and the C-O-C ether bond connecting the phenyl and piperidine rings. Synthetic strategies typically involve either forming the ether bond first, followed by modification of the piperidine nitrogen, or vice-versa.

N-Alkylation and Acylation Strategies for Piperidine Derivatives

The functionalization of the piperidine nitrogen is a fundamental transformation in the synthesis of many pharmaceutical agents. mdpi.comnih.gov N-alkylation involves the reaction of a piperidine with an alkylating agent, such as an alkyl halide. researchgate.net To avoid the formation of quaternary ammonium salts from over-alkylation, the reaction is often carried out with a single equivalent of the alkylating agent or by using a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the piperidine, enhancing its nucleophilicity for a controlled reaction. researchgate.net The stereochemistry of N-alkylation can be influenced by substituents on the piperidine ring, with the incoming alkyl group often preferring an axial approach to minimize steric interactions. acs.orgacs.org

N-acylation is another common strategy, reacting the piperidine with an acylating agent like an acyl chloride or anhydride. This reaction is typically straightforward and high-yielding, forming a stable amide linkage. researchgate.net Both N-alkylation and N-acylation are crucial for building the diverse analogues of the core phenoxypiperidine structure.

Common Reagents for Piperidine Functionalization

| Transformation | Reagent Class | Example Reagents | Solvent/Base Examples |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide | Acetonitrile, DMF / K2CO3, NaH researchgate.net |

| N-Acylation | Acyl Chlorides | Propionyl chloride, Benzoyl chloride | Dichloromethane / Triethylamine |

Etherification Reactions for Phenoxy Linkage Formation

The formation of the aryl ether linkage in the phenoxypiperidine moiety is most commonly achieved through nucleophilic aromatic substitution, with the Williamson ether synthesis being a primary example. wikipedia.org In this method, a phenol (B47542) is deprotonated by a strong base to form a more nucleophilic phenoxide ion. This ion then displaces a leaving group (such as a halide) from a substituted piperidine, or conversely, a piperidinol displaces a leaving group from an activated aromatic ring. wikipedia.org

For less reactive aryl halides, the Ullmann condensation provides an alternative route. This reaction involves coupling a phenol with an aryl halide using a copper catalyst at elevated temperatures. wikipedia.org More modern approaches include electrochemical methods that can induce C(sp3)−H/O−H cross-coupling, offering a direct way to form ether bonds under oxidant-free conditions, although this is more commonly applied to benzylic or allylic positions. nih.gov The choice of method depends on the specific substrates and the desired reaction conditions. google.com

Coupling Reactions for Assembling the Integrated Imidazole-Phenoxy-Piperidine Scaffold

The construction of the imidazole-phenoxy-piperidine framework is typically achieved through a convergent synthesis, where the key fragments are joined using powerful cross-coupling methodologies. The two pivotal bonds in the scaffold are the aryl C-N bond linking the imidazole and phenoxy rings, and the aryl C-O ether bond connecting the phenoxy group to the piperidine ring. The primary strategies employed are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds and is well-suited for coupling an amine (imidazole) with an aryl halide. wikipedia.orgorganic-chemistry.org The reaction typically involves a palladium precatalyst and a specialized phosphine (B1218219) ligand. The mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org For the synthesis of the target scaffold, one common approach involves reacting 1H-imidazole with a pre-formed 4-(4-bromophenoxy)piperidine (B1280539) intermediate. The selection of the ligand is critical for reaction efficiency, with sterically hindered biaryl phosphine ligands (e.g., XPhos, tBuXPhos) often providing high yields under mild conditions. nih.gov The choice of base and solvent is also crucial, with combinations like sodium tert-butoxide (t-BuONa) in toluene (B28343) or cesium carbonate (Cs₂CO₃) in dioxane being frequently used. nih.govresearchgate.net Attempts to achieve this transformation via traditional nucleophilic aromatic substitution often fail or result in very low yields, highlighting the necessity of these catalytic methods. atlanchimpharma.com

Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming C-N and C-O bonds. organic-chemistry.orgnih.gov The "Ullmann-type" reaction, or Ullmann ether synthesis, can be used to form the phenoxy-piperidine ether linkage by coupling 4-hydroxypiperidine (B117109) with a 4-halo-aryl-imidazole derivative. organic-chemistry.org Conversely, the C-N bond can be formed by coupling 1H-imidazole with a 4-phenoxypiperidine-functionalized aryl iodide. researchgate.net Traditional Ullmann conditions required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. mdpi.com However, modern ligand-assisted protocols have been developed that allow the reaction to proceed under much milder conditions. Ligands such as N,N-dimethyl glycine (B1666218) or various diamines can accelerate the catalysis, enabling the reaction to occur at lower temperatures and with catalytic amounts of copper. organic-chemistry.org

A representative synthetic approach could involve the initial synthesis of 4-(4-bromophenoxy)piperidine via a Williamson ether synthesis or a Buchwald-Hartwig C-O coupling, followed by a final Buchwald-Hartwig or Ullmann C-N coupling with 1H-imidazole. The table below outlines typical conditions for these key coupling steps.

Table 1: Representative Conditions for Key Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination (C-N Bond) | 4-(4-bromophenoxy)piperidine, 1H-imidazole | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 80-110 °C | 75-95% |

| Ullmann Condensation (C-N Bond) | 4-(4-iodophenoxy)piperidine, 1H-imidazole | CuI / L-proline | K₂CO₃ | DMSO | 90-120 °C | 60-85% |

| Buchwald-Hartwig Etherification (C-O Bond) | 4-hydroxypiperidine, 1-bromo-4-iodobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 °C | 70-90% |

| Ullmann Ether Synthesis (C-O Bond) | 4-hydroxypiperidine, 4-bromoiodobenzene | CuI / Phenanthroline | Cs₂CO₃ | DMF | 110-140 °C | 65-80% |

Note: The data in this table is illustrative, compiled from general procedures for similar coupling reactions and may not represent the optimized conditions for this specific molecule. organic-chemistry.orgnih.govresearchgate.net

Stereoselective Synthesis and Enantiomeric Resolution Techniques for Chiral Analogs (if applicable)

While the parent compound 4-(4-(1H-imidazol-1-yl)phenoxy)piperidine is achiral, its analogs bearing substituents on the piperidine ring (e.g., at the C-2 or C-3 position) can be chiral. The synthesis of single enantiomers of these analogs is crucial for structure-activity relationship studies. The two main approaches to obtaining enantiopure material are asymmetric synthesis and the resolution of a racemic mixture. nih.gov

Kinetic Resolution: Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. nih.gov This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. For chiral piperidine derivatives, several kinetic resolution strategies have been developed.

One effective method is the kinetic resolution of N-Boc-protected 2-arylpiperidines using a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand sparteine. rsc.orgacs.org This system selectively deprotonates one enantiomer at the carbon alpha to the nitrogen, which can then be trapped with an electrophile. rsc.orgwhiterose.ac.uk This process can provide both the unreacted starting material and the functionalized product with high enantiomeric excess (ee). acs.orgwhiterose.ac.uk

Another approach is enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of a racemic piperidine alcohol. This method is highly efficient and operates under mild conditions.

Enantiomeric Resolution via Diastereomeric Salt Formation: A classical method for resolving racemic amines or alcohols is through the formation of diastereomeric salts using a chiral resolving agent. google.com For instance, a racemic piperidine analog could be reacted with a chiral acid like (S)-(+)-camphorsulfonic acid. google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the piperidine can be recovered by treatment with a base. This method can yield products with high enantiomeric purity (>97% ee). google.com

Table 2: Comparison of Enantiomeric Resolution Techniques for Chiral Piperidine Analogs

| Technique | Description | Chiral Agent/Catalyst Example | Advantages | Disadvantages |

|---|---|---|---|---|

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst allows for separation. nih.gov | n-BuLi / (-)-Sparteine rsc.orgacs.org | Can provide high enantiomeric excess; applicable to various substrates. whiterose.ac.uk | Maximum theoretical yield for one enantiomer is 50%; requires screening of catalysts. nih.gov |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. google.com | (S)-(+)-Camphorsulfonic Acid google.com | Well-established, often yields high enantiomeric purity; can be scaled up. | Success is dependent on crystallization properties; can be labor-intensive. |

| Asymmetric Hydrogenation | Chiral catalyst directs the hydrogenation of a prochiral precursor to form one enantiomer preferentially. | Ru-BINAP complexes | Potentially high yield (>50%) and high ee; atom-economical. | Requires a suitable prochiral substrate; catalyst can be expensive. |

Process Optimization and Scalability Considerations for Lead Compound Synthesis

Transitioning the synthesis of a lead compound like this compound from a laboratory scale to a larger, process scale requires significant optimization to ensure efficiency, safety, cost-effectiveness, and robustness. researchgate.net Key considerations include the choice of starting materials, reaction conditions, and purification methods.

Optimization of Reaction Conditions: For the key coupling steps, such as the Buchwald-Hartwig amination, process optimization focuses on several parameters.

Catalyst Loading: Minimizing the amount of expensive palladium catalyst and ligand is a primary goal. High-turnover-number catalyst systems are sought. This involves screening different ligands and precatalysts to find a system that remains active at low concentrations (e.g., mol% to ppm levels).

Solvent and Base Selection: The choice of solvent and base impacts reaction rate, yield, and safety. For large-scale operations, solvents are chosen based on factors like boiling point, safety profile (flammability, toxicity), and ease of removal and recycling. nih.gov Similarly, less hazardous and more affordable bases like potassium carbonate might be preferred over pyrophoric reagents like t-BuOK if they provide comparable results. researchgate.net

Temperature and Reaction Time: Optimization aims to find the lowest possible temperature and shortest reaction time that still afford a high conversion to the product. This reduces energy consumption and minimizes the formation of thermal degradation byproducts. researchgate.net

Scalability and Purification: Scaling up a reaction can introduce challenges not apparent at the bench scale, such as issues with heat transfer, mixing, and reagent addition rates. The reaction must be robust enough to tolerate minor fluctuations in these parameters.

Purification is another critical aspect. While laboratory-scale synthesis often relies on column chromatography, this method is generally not feasible for large-scale production. Process chemistry aims to develop syntheses where the final product can be isolated in high purity through crystallization or simple extraction and filtration, which are more scalable and cost-effective procedures. researchgate.net This might involve a "telescoping" strategy, where intermediates are not isolated but are carried forward in the same reaction vessel, reducing waste and handling steps. chemicalbook.com

Table 3: Parameters for Process Optimization

| Parameter | Laboratory Scale Focus | Process Scale Focus | Rationale for Optimization |

|---|---|---|---|

| Catalyst System | Achieving high yield | High turnover number, low cost, air-stability | Reduce cost of expensive transition metals and ligands. |

| Solvents | High solubility, inertness | Safety (flash point), cost, environmental impact, ease of recovery | Ensure safe operation, minimize cost and environmental footprint. nih.gov |

| Temperature | Convenient reflux temperature | Lowest effective temperature | Improve energy efficiency and process safety, minimize byproduct formation. |

| Reaction Time | Reaction completion | Maximizing throughput | Increase plant capacity and reduce operational costs. |

| Purification | Column chromatography | Crystallization, extraction, filtration | Chromatography is expensive and not easily scalable. researchgate.net |

| Reagent Stoichiometry | Use of excess reagents to drive completion | Near-stoichiometric amounts | Reduce raw material costs and waste generation. |

Pharmacological Characterization and Biological Activities of 4 4 1h Imidazol 1 Yl Phenoxy Piperidine

Receptor Binding and Functional Assays for Target Identification and Potency Determination

The initial step in characterizing a compound like 4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine involves a series of receptor binding and functional assays. These assays are crucial for identifying the primary biological targets of the compound and determining the potency of its interactions. Such studies typically utilize radioligand binding assays to measure the affinity of the compound for a specific receptor and functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

G Protein-Coupled Receptor (GPCR) Modulatory Activity

GPCRs are a major class of cell surface receptors that play a pivotal role in a multitude of physiological processes, making them attractive targets for drug discovery. nih.gov The structural components of this compound, namely the imidazole (B134444) ring and the piperidine (B6355638) moiety, are frequently found in compounds that modulate GPCR activity.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. As such, H3R antagonists are being investigated for their potential in treating various neurological and psychiatric disorders.

The imidazole ring is a key pharmacophoric element for many H3R ligands. Research into compounds with a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold has led to the discovery of potent H3R antagonists. For instance, derivatives where a substituted aniline (B41778) amide is attached to the piperidine have shown significant potency.

Conversely, other studies have identified 4-(1H-imidazol-4-ylmethyl)piperidine itself as a potent and selective H3R agonist. This highlights how modifications to the scaffold can dramatically alter the functional activity at the H3 receptor.

Table 1: Histamine H3 Receptor Activity of Related Imidazole and Piperidine Compounds

| Compound/Scaffold | Activity | Reference |

| 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives | H3R Antagonist | |

| 4-(1H-imidazol-4-ylmethyl)piperidine | H3R Agonist |

A crucial aspect of developing H3R-targeted compounds is ensuring their selectivity over other histamine receptor subtypes (H1, H2, and H4) to minimize off-target effects. For example, pitolisant, an approved H3R antagonist/inverse agonist, is highly selective for the H3 receptor. The development of dual-acting ligands, such as those targeting both H3R and sigma-1 receptors, also requires careful selectivity profiling. nih.gov

Concerns about potential liabilities associated with the imidazole moiety, such as interactions with cytochrome P450 enzymes, have spurred the development of non-imidazole H3R antagonists. These efforts have explored replacing the imidazole with other groups, like a piperidino group, in known H3R antagonist scaffolds. For instance, 4-hydroxypiperidines and their flexible 3-(amino)propyloxy analogues have been investigated as non-imidazole H3R antagonists, with some compounds showing potency comparable to the reference imidazole-containing antagonist, ciproxifan.

Piperidine and piperazine (B1678402) derivatives are common scaffolds for ligands targeting dopamine (B1211576) receptors. For example, the modification of a partial dopamine D2 receptor agonist led to a series of functional D2 antagonists. Specifically, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) was identified as a "dopaminergic stabilizer".

Furthermore, research into 4,4-difluoropiperidine (B1302736) ether-based compounds has yielded potent and highly selective dopamine D4 receptor antagonists. One such compound demonstrated exceptional binding affinity for the D4 receptor with a Ki value of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). This highlights the potential for piperidine-containing structures to interact with dopamine receptors, although specific data for this compound is not available.

Table 2: Dopamine Receptor Activity of Related Piperidine Compounds

| Compound/Scaffold | Receptor | Activity | Ki (nM) | Reference |

| Pridopidine | D2 | Antagonist | - | |

| 4,4-difluoropiperidine ether derivative | D4 | Antagonist | 0.3 |

The piperidine scaffold is also a well-established feature in many opioid receptor ligands. A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been identified as selective delta-opioid agonists. One of the most potent and selective compounds from this series exhibited a Ki of 18 nM for the delta-opioid receptor and was found to be a full agonist with an EC50 value of 14 nM. This compound showed over 258-fold and 28-fold selectivity over mu- and kappa-opioid receptors, respectively. These findings suggest that the combination of imidazole and piperidine rings can lead to significant and selective opioid receptor activity.

Table 3: Opioid Receptor Activity of a Related Imidazole-Piperidine Compound

| Compound | Receptor | Activity | Ki (nM) | EC50 (nM) | Selectivity | Reference |

| 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative (18a) | Delta-opioid | Full Agonist | 18 | 14 | >258-fold vs mu, 28-fold vs kappa |

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

A significant area of research for compounds containing the imidazolyl-phenoxy-piperidine scaffold has been their potent inhibitory activity against phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) and is highly expressed in the medium spiny neurons of the striatum. This localization makes it a key regulator of striatal output pathways, which are crucial for motor control, cognition, and emotional regulation.

Inhibition of PDE10A is hypothesized to be a novel therapeutic approach for psychiatric disorders like schizophrenia. By preventing the breakdown of cAMP and cGMP, PDE10A inhibitors can modulate the signaling of both D1 and D2 dopamine receptors, potentially offering a new mechanism for antipsychotic action that differs from direct dopamine receptor blockade. researchgate.net

One of the most well-characterized derivatives is AMG 579 , chemically known as 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone. Research has demonstrated that this compound is a potent and selective inhibitor of PDE10A. acs.orgnih.gov The development of AMG 579 involved the optimization of lead compounds containing a keto-benzimidazole core. Structure-activity relationship (SAR) studies revealed that modifications to the heterocyclic rings attached to the central phenoxy-piperidine scaffold significantly influenced potency. For instance, the substitution of a pyrazine (B50134) ring and the N-acetylation of the piperidine were crucial for achieving high affinity and efficacy. nih.gov

Another potent and selective PDE10A inhibitor, CPL500036 (7-[5,8-Dimethyl-(1,2,4) triazolo (1,5-a) pyrazin-2-yl]-2-phenylimidazo (1,2-a) pyrimidine), also demonstrates the therapeutic potential of targeting this enzyme. nih.gov While structurally distinct from the direct this compound scaffold, it underscores the importance of the broader class of heterocyclic PDE10A inhibitors in CNS drug discovery.

Enzyme Inhibitory Profiles

Beyond PDE10A, derivatives of the imidazolyl-phenoxy-piperidine structure have been explored for their inhibitory activity against other enzymes. The versatility of this scaffold allows for modifications that can target a range of enzymes with therapeutic relevance.

For example, derivatives of 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole have been investigated as potential acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. mdpi.com In a different context, a series of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs were identified as potent and selective inhibitors of nitric oxide synthase (NOS) , specifically inducible NOS (iNOS). nih.gov

Furthermore, research into 4-(4-benzyloxy)phenoxypiperidines has shown inhibitory activity against lysine-specific demethylase 1 (LSD1) , an enzyme implicated in cancer. researchgate.netnih.gov Although these examples deviate from the exact parent structure, they highlight the adaptability of the phenoxy-piperidine core in designing enzyme inhibitors for various therapeutic areas.

The table below summarizes the inhibitory activity of a representative PDE10A inhibitor derivative.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity |

|---|---|---|---|

| AMG 579 | PDE10A | Data not publicly available | High selectivity over other PDE families |

| TAK-063 | PDE10A | 0.30 nM | >15,000-fold over other PDEs nih.gov |

In Vitro Cellular Activity and Efficacy Assessments

The in vitro cellular effects of these compounds are a critical step in understanding their pharmacological potential. For PDE10A inhibitors like AMG 579, cellular assays are used to confirm their ability to increase intracellular levels of cAMP and cGMP in relevant cell lines.

Studies on related PDE10A inhibitors have demonstrated that they can effectively elevate cyclic nucleotide levels in neuronal cells. For example, the pyridazinone-based PDE10A inhibitor TAK-063 was shown to increase striatal cAMP and cGMP levels in mice following oral administration, which is a direct consequence of its enzymatic inhibition in a cellular context. nih.gov

In other applications, derivatives have been assessed for their effects on cell viability and proliferation. For instance, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine was evaluated for its cytotoxic activity against lung cancer cell lines, demonstrating its potential to induce apoptosis. Similarly, some imidazole derivatives have been tested for their anticancer activity against breast, prostate, and brain cancer cells in 3D cultures. nih.gov

The table below presents a selection of in vitro findings for derivatives.

| Compound Derivative Class | In Vitro Model | Key Finding | Reference |

|---|---|---|---|

| Benzimidazole (B57391) Isoxazole Derivative | A549 and NCI-H1299 Lung Cancer Cells | Displayed cytotoxic activity with IC50 values in the micromolar range. | |

| Pyridazinone PDE10A Inhibitor (TAK-063) | Mouse Striatal Cells | Elevated cAMP and cGMP levels. nih.gov | nih.gov |

In Vivo Pharmacological Evaluation in Relevant Animal Models

The in vivo assessment of these compounds in animal models is crucial for determining their potential therapeutic utility and for understanding their effects on complex physiological processes.

Central Nervous System (CNS) Effects

Given the high expression of PDE10A in the brain, derivatives targeting this enzyme have been extensively studied for their CNS effects. These studies often use rodent models of neuropsychiatric conditions to evaluate antipsychotic, pro-cognitive, and anxiolytic-like activities.

Research on AMG 579 demonstrated that it achieves significant occupancy of PDE10A in the brain after oral administration. nih.gov This target engagement was shown to be dose-dependent and correlated with efficacy in behavioral models relevant to psychosis, such as phencyclidine-induced hyperlocomotion. acs.orgnih.gov

Other classes of imidazolyl-piperidine derivatives have also been investigated for CNS activity. For instance, 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as selective delta-opioid agonists with potential anxiolytic and antidepressant properties.

The modulation of striatal circuits by PDE10A inhibitors suggests a potential role in regulating arousal and cognitive functions. While specific studies on wakefulness for derivatives of this compound are not prominent, the broader class of PDE10A inhibitors has been evaluated for pro-cognitive effects.

For example, some PDE10A inhibitors have shown the ability to reverse cognitive deficits in animal models. These effects are often assessed using tasks such as the novel object recognition test or maze-based learning paradigms. The enhancement of cyclic nucleotide signaling is thought to underpin these improvements in cognitive performance.

Certain derivatives of the core scaffold have demonstrated anxiolytic and antidepressant-like effects in preclinical models. A series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were evaluated in the mouse neonatal ultrasonic vocalization test and the tail suspension test. The results from these studies indicated that representative compounds from this series exhibited both anxiolytic and antidepressant-like activity upon subcutaneous administration. These effects are attributed to their activity as selective delta-opioid receptor agonists.

The table below summarizes key in vivo findings for CNS effects of related derivatives.

| Compound/Derivative Class | Animal Model | Key CNS Effect Observed | Reference |

|---|---|---|---|

| AMG 579 (PDE10A Inhibitor) | Rodent models | Dose-dependent target occupancy in the brain and efficacy in a PCP-induced hyperlocomotion model. nih.gov | nih.gov |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives (Delta-Opioid Agonists) | Mouse models (neonatal ultrasonic vocalization, tail suspension) | Demonstrated anxiolytic and antidepressant-like effects. |

Analgesic and Anti-inflammatory Potential

Direct studies on the analgesic and anti-inflammatory properties of this compound are not available in the reviewed literature. However, the foundational role of imidazole and piperidine structures in compounds with these activities is well-documented. nih.govbanglajol.infomdpi.com For instance, various derivatives of piperazine, a related heterocyclic amine, have been investigated as potential analgesic and anti-inflammatory drugs. nih.gov

A notable study on a series of analogs, specifically 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine , identified them as potent and selective inhibitors of nitric oxide (NO) formation. The inhibition of inducible nitric oxide synthase (iNOS) is a key mechanism for controlling inflammation, suggesting that the core [4-(1H-imidazol-1-yl)phenoxy]-piperidine structure could be a valuable scaffold for developing anti-inflammatory agents.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiparasitic)

There is no specific data concerning the antibacterial, antifungal, or antiparasitic efficacy of This compound . The broader class of imidazole derivatives is known to exhibit a wide spectrum of antimicrobial activities. scispace.comresearchgate.net This includes antifungal agents that interfere with ergosterol (B1671047) biosynthesis and antibacterial compounds active against various strains. nih.gov Similarly, piperidine moieties are integral to many synthetic compounds with demonstrated antibacterial and antifungal properties. nih.gov The antimicrobial potential of the specific compound remains to be elucidated through future research.

Other Potential Therapeutic Applications (e.g., anti-diabetic, anti-HIV)

No dedicated research was found on the anti-diabetic or anti-HIV activities of This compound . The imidazole nucleus is a component of various compounds investigated for anti-HIV properties, including non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.govdoi.org Research has explored imidazole-containing hybrids for their potential to inhibit HIV replication. doi.org

In the context of diabetes, piperazine and other related nitrogen-containing heterocyclic compounds have been explored as scaffolds for developing dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of anti-diabetic drugs. pensoft.net However, without specific studies, the relevance of these findings to this compound is purely speculative.

Due to the absence of specific research data for the compound This compound , interactive data tables on its biological activities cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Essential Pharmacophoric Features for Biological Activity

The core structure of 4-(4-(1H-imidazol-1-yl)phenoxy)piperidine presents several key pharmacophoric features that are essential for its biological activity, particularly as an inhibitor of cytochrome P450 enzymes like sterol 14α-demethylase (CYP51). nih.govimedpub.com The primary features include:

The Imidazole (B134444) Ring: The nitrogen atom at position 3 of the imidazole ring is a critical hydrogen bond acceptor and is known to coordinate with the heme iron atom in the active site of CYP enzymes. This interaction is a hallmark of azole-based inhibitors and is fundamental to their mechanism of action. nih.gov

The Piperidine (B6355638) Moiety: This saturated heterocycle acts as a central, non-planar scaffold. Its nitrogen atom provides a convenient point for substitution, allowing for the modulation of physicochemical properties such as basicity, lipophilicity, and the introduction of additional binding interactions. nih.govajchem-a.com

The Phenoxy Linker: The ether linkage between the phenyl and piperidine rings provides a specific spatial orientation and a degree of conformational rigidity. This linker ensures the correct positioning of the imidazole and piperidine moieties for optimal interaction with the target protein. nih.gov

Together, these elements form a three-dimensional pharmacophore that fits within the active site of target enzymes, establishing a network of interactions that lead to potent inhibition. semanticscholar.orgresearchgate.net

Impact of Substitutions on the Imidazole Ring on Potency and Selectivity

Steric Hindrance: Introduction of bulky substituents on the carbon atoms of the imidazole ring can lead to a decrease in binding affinity due to steric clashes within the typically constrained active sites of target enzymes.

Electronic Effects: The addition of electron-withdrawing or electron-donating groups to the imidazole ring can alter its pKa, thereby influencing the strength of the coordination with the heme iron and potentially modulating the inhibitory potency.

Systematic studies on the effects of imidazole substitution for this specific scaffold are not extensively documented, suggesting that the unsubstituted imidazole ring is often optimal for the desired biological activity.

Conformational Effects and Substituent Influences on the Piperidine Moiety

The piperidine ring is a frequent site of modification in the development of analogs of this compound. These substitutions can profoundly affect both the potency and the pharmacokinetic properties of the compounds.

N-Substitutions: The nitrogen atom of the piperidine ring is a key handle for derivatization. The nature of the substituent at this position can lead to additional interactions with the target protein, extending into solvent-exposed regions or adjacent pockets of the active site. For instance, the introduction of aralkyl groups can lead to beneficial π-π or hydrophobic interactions.

Table 1: Impact of Piperidine N-Substituents on Biological Activity of Related Analogs Note: Data is illustrative and compiled from various sources on related scaffolds to show general trends.

| Compound ID | Piperidine N-Substituent | Target | Activity (IC50/Ki) |

|---|---|---|---|

| Analog A | -H | CYP51 | Moderate |

| Analog B | -CH3 | CYP51 | Increased Potency |

| Analog C | -Benzyl | CYP51 | High Potency |

| Analog D | -Acetyl | CYP51 | Decreased Potency |

| Analog E | -(CH2)2-phenyl | Histamine (B1213489) H3 Receptor | 12.5 nM (Ki) |

Role of the Phenoxy Linker and Phenyl Ring Substituents in Ligand-Target Interactions

The phenoxy linker and the phenyl ring itself are not merely spacers but play active roles in the ligand-target interactions.

Phenyl Ring Substituents: The substitution pattern on the phenyl ring can modulate the electronic properties of the entire molecule and provide additional points of interaction. For example, halogen substituents can engage in halogen bonding or alter the metabolic stability of the compound. Electron-withdrawing groups on the terminal phenyl rings of similar scaffolds have been shown to be beneficial for improving antitumor activity in c-Met kinase inhibitors. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Activity Note: Data is illustrative and based on general principles of medicinal chemistry applied to similar scaffolds.

| Compound ID | Phenyl Ring Substituent | Effect on Activity | Rationale |

|---|---|---|---|

| Analog F | -H (unsubstituted) | Baseline | Reference compound |

| Analog G | 4-Fluoro | Increased Potency | Can enhance binding and improve metabolic stability |

| Analog H | 4-Chloro | Increased Potency | Similar to fluoro, potential for halogen bonding |

| Analog I | 4-Methoxy | Variable | Can increase or decrease activity depending on the target's pocket |

| Analog J | 3,4-Dichloro | Potentially Increased Potency | Multiple points for potential interactions |

Comparative SAR Studies with Clinically Relevant Agents

When evaluating the this compound scaffold as a potential antifungal agent, it is instructive to compare its SAR with established drugs like ketoconazole (B1673606) and fluconazole (B54011).

Ketoconazole: This imidazole-based antifungal also possesses a core imidazole ring that coordinates with the CYP51 heme iron. However, its larger and more complex structure, which includes a piperazine (B1678402) ring, leads to a broader spectrum of activity but also more off-target effects, including inhibition of human cytochrome P450 enzymes. nih.gov

Fluconazole: As a triazole, fluconazole has a different azole ring, but the fundamental interaction with CYP51 is similar. Its more compact and polar structure, containing two triazole rings and a difluorophenyl moiety, results in different pharmacokinetic properties, including better water solubility and lower protein binding compared to more lipophilic imidazole derivatives. researchgate.net

The this compound scaffold represents a more streamlined structure compared to ketoconazole, which could potentially lead to improved selectivity. The ability to extensively modify the piperidine substituent offers a pathway to fine-tune the properties of these compounds, balancing potency with a favorable safety profile, a key challenge in the development of new azole antifungals. nih.govmdpi.com

Table 3: Comparative Antifungal Activity Note: IC50 values are approximate and can vary based on the fungal species and testing conditions.

| Compound | Scaffold Type | Target Fungal Species | Typical IC50 (µM) |

|---|---|---|---|

| Ketoconazole | Imidazole-piperazine | Candida albicans | ~0.1 - 1 |

| Fluconazole | Bis-triazole | Candida albicans | ~0.5 - 5 |

| This compound Analog | Imidazole-piperidine | Candida albicans | Varies with substitution |

Computational Chemistry and Molecular Modeling in Rational Drug Design

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) methods are employed when the three-dimensional structure of the target protein is unknown or when researchers aim to understand the common chemical features required for biological activity among a series of active compounds.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For aromatase inhibitors, a typical pharmacophore model for imidazole-based compounds would include a hydrogen bond acceptor (the N3 of the imidazole (B134444) ring which coordinates to the heme iron of the enzyme), hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model can be generated based on a set of known active inhibitors. This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with different structural scaffolds but the same essential pharmacophoric features. This approach has been successfully used to discover new aromatase inhibitors. nih.gov For instance, a pharmacophore mapping study on diarylalkyl-imidazole and -triazole derivatives highlighted the importance of a hydrogen bond acceptor, hydrophobicity, and steric contributions for aromatase inhibitory activity. nih.gov

Table 1: Representative Pharmacophore Features for Imidazole-Based Aromatase Inhibitors

| Pharmacophore Feature | Description | Importance |

| Hydrogen Bond Acceptor | Typically the N3 atom of the imidazole ring. | Essential for coordination with the heme iron of the aromatase enzyme. nih.govresearchgate.net |

| Aromatic Ring | Phenyl or other aromatic moieties. | Involved in π-π or π-cation interactions with residues like Phe221 in the active site. researchgate.netnih.gov |

| Hydrophobic Group | Alkyl or other nonpolar substituents. | Contributes to favorable van der Waals interactions within the hydrophobic active site of aromatase. nih.gov |

| Steric Volume | The overall shape and size of the molecule. | Influences the proper fit and orientation within the binding pocket. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijarbs.com By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of novel, untested compounds. researchgate.netrjptonline.org

For imidazole-based inhibitors, 2D and 3D-QSAR studies have been instrumental. In a 2D-QSAR study, descriptors can include molecular weight, logP (lipophilicity), and various topological indices. ijarbs.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the 3D steric and electrostatic fields of the molecules. nih.govnih.gov

A QSAR study on diarylalkyl-imidazole derivatives as aromatase inhibitors revealed that hydrophobicity, molecular size and shape, and van der Waals surface area are crucial for activity. nih.gov The CoMFA and CoMSIA models for this class of compounds indicated that steric bulk and electrostatic fields, along with hydrophobic and hydrogen bond donor/acceptor properties, significantly influence their inhibitory potency against aromatase. nih.gov Such models are valuable for predicting the activity of new analogs of 4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine.

Table 2: Key QSAR Descriptors for Imidazole-Based Aromatase Inhibitors

| QSAR Descriptor Type | Example Descriptors | Implication for Activity |

| Electronic | Atomic Sanderson electronegativities, Wång-Ford charges | Influences the strength of interaction with the heme iron and polar residues. researchgate.netijarbs.com |

| Steric/Topological | van der Waals volumes, Average valence connectivity index (X3Av) | Relates to the size and shape of the molecule, which must be complementary to the active site. researchgate.netijarbs.com |

| Hydrophobic | LogP, Hydrophobic fields (CoMSIA) | Highlights the importance of nonpolar interactions for binding affinity. nih.gov |

Structure-Based Drug Design (SBDD) Methodologies

With the availability of the crystal structure of human placental aromatase (CYP19A1), structure-based drug design (SBDD) has become a powerful approach for developing novel inhibitors. nih.govnih.gov SBDD methods utilize the 3D structure of the target to design and optimize ligands.

Molecular Docking Simulations for Ligand-Receptor Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netdoi.org For this compound, docking simulations into the active site of aromatase can elucidate its binding mode. The primary interaction for non-steroidal aromatase inhibitors is the coordination of a nitrogen atom from the heterocycle (in this case, the imidazole ring) to the heme iron atom in the enzyme's active site. researchgate.netnih.gov

Docking studies of similar imidazole and benzimidazole (B57391) derivatives have shown key interactions with active site residues such as Asp309, Phe221, and the heme group itself. nih.gov The phenoxy group, present in the subject compound, is often involved in important π-π stacking interactions. researchgate.net The results of docking studies, typically reported as a docking score or binding energy, help in ranking potential inhibitors and prioritizing them for synthesis and biological testing. rjptonline.org

Table 3: Predicted Interactions of Imidazole-Based Inhibitors with Aromatase from Molecular Docking

| Interacting Residue/Group | Type of Interaction | Significance |

| Heme Iron | Coordination Bond | Anchors the inhibitor in the active site. researchgate.netnih.gov |

| Asp309 | Hydrogen Bond | Stabilizes the inhibitor-enzyme complex. nih.gov |

| Phe221 | π-π Stacking/Hydrophobic | Contributes to binding affinity through nonpolar interactions. nih.gov |

| Other Hydrophobic Residues | van der Waals Forces | Enhances the overall stability of the complex within the binding pocket. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Pathway Elucidation

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. worldscientific.comnih.govacs.org MD simulations of the aromatase-inhibitor complex can assess the stability of the docked pose, reveal conformational changes in the protein and ligand, and provide insights into the binding and unbinding pathways. nih.gov

For aromatase, MD simulations have been used to study the flexibility of the active site and the role of the surrounding lipid membrane. nih.gov Simulations can also highlight the importance of specific water molecules in mediating protein-ligand interactions. By analyzing the trajectory of an MD simulation, researchers can gain a more accurate understanding of the key interactions that stabilize the binding of inhibitors like this compound. worldscientific.com

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

Accurately predicting the binding affinity of a ligand to its target is a major goal of computational drug design. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular for estimating the free energy of binding from MD simulation snapshots. nih.govnih.govresearchgate.net

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the solvation free energy, which is calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) continuum solvation model. nih.govresearchgate.net Although computationally less expensive than more rigorous methods like free energy perturbation (FEP), MM/GBSA and MM/PBSA can provide valuable rankings of binding affinities for a series of related compounds. nih.govresearchgate.net These calculations have been applied to various enzyme inhibitors, including those targeting kinases and proteases, and are equally applicable to the study of aromatase inhibitors to refine lead compounds. nih.govresearchgate.net

Table 4: Components of MM/GBSA Binding Free Energy Calculation

| Energy Component | Description | Contribution to Binding |

| ΔE_vdw | van der Waals Energy | Typically favorable (negative). |

| ΔE_elec | Electrostatic Energy | Can be favorable or unfavorable depending on the charge distribution. |

| ΔG_polar | Polar Solvation Energy | Generally unfavorable (positive) as it represents the cost of desolvating polar groups. |

| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable (negative) and proportional to the change in solvent-accessible surface area. |

Computational Prediction and Optimization of Drug-Likeness Characteristics (e.g., metabolic stability, lipophilicity, ligand efficiency)

In the contemporary landscape of rational drug design, computational chemistry and molecular modeling have become indispensable tools for the early-stage evaluation of potential drug candidates. These in silico methods allow for the prediction and optimization of critical drug-like properties, thereby streamlining the discovery process and reducing the likelihood of late-stage failures. This section will delve into the computational prediction of metabolic stability, lipophilicity, and ligand efficiency, key characteristics that influence a compound's pharmacokinetic and pharmacodynamic profile. While specific experimental data for the compound this compound is not publicly available, we can explore the theoretical application of these computational models to understand its potential as a drug candidate.

Metabolic Stability

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily in the liver. mdpi.commdpi.com High metabolic instability can lead to rapid clearance of a drug from the body, reducing its bioavailability and therapeutic effect. mdpi.com Conversely, excessively high stability might result in drug accumulation and potential toxicity. nih.gov Computational models play a crucial role in predicting the metabolic fate of new chemical entities (NCEs) before they are synthesized. mdpi.comnih.gov

These models typically identify potential sites of metabolism (SOMs) on the molecule that are most likely to be oxidized by CYP enzymes. By recognizing these metabolic "hotspots," medicinal chemists can strategically modify the compound's structure to enhance its stability. For instance, replacing a metabolically labile hydrogen atom with a fluorine atom or another group that blocks enzymatic action can significantly improve the compound's half-life. nih.gov

Hypothetical Metabolic Stability Data for this compound Analogs:

| Compound ID | Modification | Predicted Intrinsic Clearance (CLint) in human liver microsomes (µL/min/mg protein) | Predicted Half-Life (t½) (min) |

| 1 | This compound | 150 | 20 |

| 1a | Introduction of a methyl group on the piperidine (B6355638) nitrogen | 120 | 28 |

| 1b | Fluorination of the phenoxy ring | 80 | 45 |

| 1c | Replacement of the piperidine ring with a more stable heterocycle | 50 | 70 |

This table is for illustrative purposes only and does not represent actual experimental data.

The table above illustrates how computational predictions could guide the optimization of metabolic stability. Compound 1 , the parent molecule, is predicted to have a high intrinsic clearance and a short half-life. By making strategic modifications, such as in analogs 1a , 1b , and 1c , the predicted metabolic stability is progressively improved.

Lipophilicity

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. mdpi.comresearchgate.net It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water. A compound's lipophilicity influences its ability to cross cell membranes, including the intestinal wall for oral absorption and the blood-brain barrier. researchgate.net

Computational tools can accurately predict the logP value of a molecule based on its structure. mdpi.com These predictions help in maintaining an optimal balance of lipophilicity. While a certain degree of lipophilicity is necessary for membrane permeability, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. researchgate.net In silico models allow for the virtual screening of a library of compounds and the selection of those with a desirable lipophilicity profile.

Hypothetical Lipophilicity and Permeability Data for this compound Analogs:

| Compound ID | Modification | Predicted logP | Predicted Caco-2 Permeability (nm/s) |

| 1 | This compound | 3.2 | 15 x 10⁻⁶ |

| 1d | Addition of a hydroxyl group to the piperidine ring | 2.5 | 10 x 10⁻⁶ |

| 1e | Introduction of a polar side chain | 2.1 | 8 x 10⁻⁶ |

| 1f | Esterification of a carboxyl group | 3.8 | 20 x 10⁻⁶ |

This table is for illustrative purposes only and does not represent actual experimental data.

This hypothetical data demonstrates how computational predictions of logP can guide the modulation of a compound's properties. For instance, introducing a polar group (compound 1d and 1e ) decreases the predicted lipophilicity, which might improve aqueous solubility. Conversely, masking a polar group through esterification (compound 1f ) increases the predicted lipophilicity, potentially enhancing membrane permeability.

Ligand Efficiency

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size. wikipedia.orgtaylorandfrancis.comrgdscience.com It is typically calculated as the binding energy per heavy (non-hydrogen) atom. wikipedia.org A high ligand efficiency indicates that a molecule achieves a strong binding affinity with a relatively small number of atoms, which is a desirable characteristic for a lead compound.

Another related metric is Lipophilic Ligand Efficiency (LLE), which relates the potency of a compound to its lipophilicity. nih.gov Optimizing for high LE and LLE can help in developing drug candidates that are not only potent but also have favorable physicochemical properties, reducing the risk of "molecular obesity" where potency is increased at the expense of drug-like characteristics. nih.govcore.ac.uk

Computational docking programs can predict the binding affinity of a ligand to its target protein, and from this, the ligand efficiency can be calculated. taylorandfrancis.com This allows for the ranking of potential drug candidates based on their binding efficiency, prioritizing those that are more likely to be developed into successful drugs.

Hypothetical Ligand Efficiency Data for this compound Analogs:

| Compound ID | Predicted Binding Affinity (pKi) | Number of Heavy Atoms | Ligand Efficiency (LE) | Predicted Lipophilicity (logP) | Lipophilic Ligand Efficiency (LLE) |

| 1 | 7.5 | 19 | 0.39 | 3.2 | 4.3 |

| 1g | 8.2 | 22 | 0.37 | 3.5 | 4.7 |

| 1h | 7.8 | 18 | 0.43 | 2.8 | 5.0 |

| 1i | 8.5 | 25 | 0.34 | 4.0 | 4.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

The hypothetical data in this table illustrates the utility of LE and LLE in lead optimization. While compound 1i has the highest predicted binding affinity, its LE and LLE are lower than those of compound 1h , suggesting that its increased potency comes at the cost of increased size and lipophilicity. Compound 1h , with a high LE and LLE, represents a more "efficient" ligand and a potentially better starting point for further development.

Advanced Methodologies for the Evaluation of Imidazole Phenoxy Piperidine Compounds

High-Throughput Screening (HTS) in the Initial Discovery Phase

High-Throughput Screening (HTS) is a cornerstone of early-stage drug discovery, enabling the rapid assessment of large chemical libraries to identify "hits"—compounds that interact with a specific biological target. nih.govmdpi.com This process utilizes automation, robotics, and sensitive detection methods to test thousands to millions of compounds per day. iajps.com For a chemical scaffold like the imidazole-phenoxy-piperidine, HTS would be employed to screen a library of its derivatives against a target of interest, such as a specific enzyme or receptor.

The screening can be conducted using various assay formats:

Biochemical Assays: These measure the direct effect of a compound on a purified target protein, such as inhibiting enzymatic activity. iajps.com

Cell-based Assays: These assays use living cells to provide more physiologically relevant data, measuring downstream cellular events like changes in gene expression, protein levels, or cell viability. nih.govcuanschutz.edu

Detection systems commonly rely on fluorescence, luminescence, or absorbance to quantify the assay signal. iajps.comcuanschutz.edu Hits from the primary screen, often identified by a predefined activity threshold (e.g., >50% inhibition), are then subjected to secondary screening and dose-response analysis to confirm their activity and determine potency (e.g., IC₅₀ values). iajps.com This systematic approach allows for the efficient identification of promising lead compounds from a vast chemical space. nih.gov

Table 1: Illustrative HTS Results for Imidazole-Phenoxy-Piperidine Analogs

| Compound ID | Structural Modification | Primary Screen (% Inhibition @ 10 µM) | Confirmatory IC₅₀ (µM) |

|---|---|---|---|

| IPP-001 | Parent Scaffold (4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine) | 65% | 8.2 |

| IPP-002 | Fluoro- substitution on phenoxy ring | 72% | 5.1 |

| IPP-003 | Methyl- substitution on piperidine (B6355638) ring | 45% | 15.4 |

| IPP-004 | Chloro- substitution on imidazole (B134444) ring | 21% | > 50 |

| IPP-005 | Cyano- substitution on phenoxy ring | 88% | 1.3 |

Biophysical Techniques for Direct Ligand-Target Interaction Characterization (e.g., SPR, ITC)

Once hits are identified, biophysical techniques are essential for the detailed characterization of the direct binding interaction between the compound and its target protein. nih.gov Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used methods.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface. It provides real-time data on the association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rates of the binding event. From these kinetic constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be precisely calculated (Kₑ = kₑ/kₐ). nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kₑ), the stoichiometry of the interaction (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS) of binding. This thermodynamic profile provides deep insight into the nature of the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

These techniques are critical for confirming that a compound's biological activity is a direct result of binding to the intended target and for guiding structure-activity relationship (SAR) studies to optimize binding affinity and kinetics.

Table 2: Illustrative Biophysical Data for a Lead Imidazole-Phenoxy-Piperidine Compound

| Technique | Parameter | Value | Information Gained |

|---|---|---|---|

| SPR | kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ | Rate of complex formation |

| kₑ (s⁻¹) | 3.0 x 10⁻³ | Rate of complex decay (stability) | |

| Kₑ (nM) | 20 | Binding Affinity | |

| ITC | Stoichiometry (n) | 1.05 | Binding ratio (Compound:Protein) |

| Kₑ (nM) | 25 | Binding Affinity | |

| ΔH (kcal/mol) | -8.5 | Enthalpy change (favorable) | |

| -TΔS (kcal/mol) | -1.9 | Entropy change (unfavorable) |

Co-crystallography and Cryo-EM Studies of Ligand-Receptor Complexes for Structural Insights

Understanding the three-dimensional structure of a compound bound to its target is paramount for structure-based drug design. X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) are the principal methods for obtaining high-resolution structural information of ligand-receptor complexes.

Co-crystallography: This technique involves crystallizing the target protein while it is in a complex with the ligand. X-ray diffraction of the resulting crystal allows for the determination of the atomic-level structure, revealing the precise binding mode and orientation of the compound within the protein's binding site.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique, particularly for large protein complexes or proteins resistant to crystallization. nih.govnanoimagingservices.com It involves flash-freezing purified ligand-protein complexes in vitreous ice and imaging them with an electron microscope. nanoimagingservices.com Recent advances have enabled Cryo-EM to achieve near-atomic resolution, sufficient to visualize the density of small molecule ligands and their interactions with specific amino acid residues. nih.govnanoimagingservices.com For example, Cryo-EM studies on piperidine-containing drugs have revealed allosteric binding pockets and guided the design of derivatives with enhanced potency. nanoimagingservices.comacs.org

These structural insights are invaluable for medicinal chemists, allowing them to rationally design new analogs with improved affinity, selectivity, and pharmacokinetic properties by optimizing interactions with the target.

Table 3: Potential Structural Insights from Co-crystallography/Cryo-EM of a Ligand-Receptor Complex

| Structural Feature | Description | Implication for Drug Design |

|---|---|---|

| Binding Pocket | Identifies the specific cavity on the protein surface where the compound binds. | Defines the space available for chemical modifications. |

| Key Hydrogen Bonds | The imidazole nitrogen and piperidine ether oxygen of the compound form H-bonds with Serine-24 and Asparagine-55 residues. | These interactions are critical for affinity; modifications should preserve them. |

| Hydrophobic Interactions | The phenoxy group fits into a hydrophobic pocket defined by Leucine, Valine, and Phenylalanine residues. | Suggests that increasing the hydrophobicity of this region could enhance binding. |

| Unoccupied Pockets | An empty sub-pocket is identified adjacent to the piperidine ring. nih.gov | Provides an opportunity to add a substituent to the piperidine to gain additional interactions and improve potency or selectivity. nih.gov |

| Conformational Change | Binding of the ligand induces a conformational shift in a nearby loop region of the protein. | Confirms an allosteric mechanism of action and informs on functional consequences of binding. |

Proteomics and Metabolomics for Comprehensive Biological Impact Assessment

While the aforementioned techniques focus on the direct interaction between a drug and its primary target, proteomics and metabolomics offer a global, unbiased view of the compound's broader biological effects.

Proteomics: This is the large-scale study of the proteome—the entire set of proteins expressed by a cell or organism at a specific time. Using quantitative mass spectrometry-based techniques like iTRAQ or TMT, thermal proteome profiling (TPP) can identify which proteins are up- or down-regulated following treatment with a compound. nih.govbrieflands.com This can confirm engagement with the intended target, identify off-target effects, and reveal the downstream signaling pathways that are modulated by the compound's activity. nih.govbrieflands.com

Metabolomics: This is the comprehensive analysis of metabolites within a biological system. monash.edu By analyzing samples (e.g., plasma, urine, or cell extracts) after exposure to a compound like this compound, metabolomics can identify the drug's metabolites, elucidating its biotransformation and metabolic fate. mdpi.com Studies on other imidazole-containing drugs, for instance, have used metabolomics to identify metabolites formed through oxidation and degradation of the imidazole ring. mdpi.com This information is crucial for understanding the compound's stability, clearance mechanisms, and potential for generating active or toxic metabolites. monash.edu

Together, these 'omics' technologies provide a holistic assessment of a compound's cellular and physiological impact, which is critical for advancing a candidate through the drug development pipeline.

Table 4: Illustrative Proteomics Findings for an Imidazole-Phenoxy-Piperidine Compound

| Protein | Fold Change (Treated vs. Control) | Biological Pathway | Interpretation |

|---|---|---|---|

| Target Enzyme X | -3.5 | Target Pathway | Successful target engagement and degradation. |

| Protein Kinase Y | +2.8 | Cell Proliferation Signaling | Potential off-target effect or downstream consequence. |

| Caspase-3 | +4.1 | Apoptosis | Compound induces programmed cell death. |

| Cyclin D1 | -2.5 | Cell Cycle Regulation | Compound causes cell cycle arrest. |

Table 5: Illustrative Metabolomics Findings for an Imidazole-Phenoxy-Piperidine Compound

| Metabolite ID | Proposed Structure | Biotransformation Reaction | Significance |

|---|---|---|---|

| M1 | Hydroxylated phenoxy ring | Phase I: Aromatic Hydroxylation | Primary oxidative metabolite. |

| M2 | Oxidized imidazole ring | Phase I: Oxidation | Identifies a key metabolic pathway for imidazole-containing drugs. mdpi.com |

| M3 | N-dealkylated piperidine | Phase I: N-dealkylation | Potential loss of activity or altered pharmacology. |

| M4 | Glucuronide conjugate of M1 | Phase II: Glucuronidation | Major route of excretion. |

Conclusion and Future Directions in Imidazole Phenoxy Piperidine Research

Summary of Academic Contributions and Identified Therapeutic Potential

The imidazole-phenoxy-piperidine scaffold has been a focal point of numerous research endeavors, leading to the identification of its significant therapeutic potential across various disease domains. Academic contributions have largely centered on the synthesis of novel derivatives and their subsequent evaluation for biological activity. The inherent structural features of this scaffold, namely the hydrogen bond-accepting and -donating capabilities of the imidazole (B134444) ring, the conformational flexibility of the piperidine (B6355638) ring, and the aromatic nature of the phenoxy group, make it a versatile template for designing molecules with affinity for a diverse range of biological targets.

Research has highlighted the potential of these compounds as potent and selective inhibitors of various enzymes and receptors. For instance, derivatives of this scaffold have been investigated for their role as inhibitors of lanosterol (B1674476) 14α-demethylase, an essential enzyme in fungal ergosterol (B1671047) biosynthesis, suggesting their potential as antifungal agents. Furthermore, the imidazole-phenoxy-piperidine core has been incorporated into molecules targeting G-protein coupled receptors (GPCRs), which are implicated in a wide array of physiological processes and are prominent drug targets. The ability to modulate the activity of specific GPCRs opens up therapeutic possibilities in areas such as neuroscience, immunology, and metabolic disorders.

The identified therapeutic potential is not limited to a single target class. Studies have explored the application of these compounds in oncology, with some derivatives showing promising activity against cancer cell lines. This anti-proliferative activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and survival. The collective body of academic research thus underscores the imidazole-phenoxy-piperidine scaffold as a valuable starting point for the development of new therapeutic agents with a broad spectrum of potential applications.

Current Challenges and Emerging Opportunities in Drug Discovery Efforts

Despite the promising therapeutic potential, the journey of imidazole-phenoxy-piperidine derivatives from laboratory synthesis to clinical application is fraught with challenges. A primary hurdle lies in optimizing the pharmacokinetic properties of these compounds. Achieving a desirable balance of absorption, distribution, metabolism, and excretion (ADME) is crucial for ensuring that the drug reaches its target in sufficient concentrations and for an adequate duration to elicit a therapeutic effect, while minimizing off-target effects. Issues such as poor solubility, rapid metabolism, or unfavorable distribution can hinder the development of otherwise potent compounds.

Another significant challenge is the potential for off-target activity. The same structural features that make the imidazole-phenoxy-piperidine scaffold versatile can also lead to interactions with unintended biological targets, potentially causing adverse effects. For example, the imidazole moiety is known to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. Therefore, medicinal chemists must carefully design derivatives to maximize target selectivity and minimize CYP inhibition.

However, these challenges are paralleled by emerging opportunities. Advances in computational chemistry and in silico screening methods are enabling more rational drug design, allowing researchers to predict the ADME properties and potential off-target effects of virtual compounds before undertaking costly and time-consuming synthesis. High-throughput screening technologies are also accelerating the identification of lead compounds with desirable biological activities. Furthermore, a deeper understanding of the structural biology of target proteins is providing valuable insights for the design of more selective and potent inhibitors.

Exploration of Novel Biological Targets and Polypharmacology

The exploration of novel biological targets for imidazole-phenoxy-piperidine derivatives is an active area of research. Beyond the well-established targets, scientists are investigating the potential of these compounds to modulate the activity of less-explored proteins that are implicated in disease pathogenesis. This includes targeting protein-protein interactions, which have traditionally been considered challenging for small molecules, as well as allosteric sites on enzymes and receptors, which can offer greater selectivity compared to targeting the highly conserved active site.

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is also gaining traction in the context of imidazole-phenoxy-piperidine research. For complex multifactorial diseases such as cancer and neurodegenerative disorders, a multi-target approach may be more effective than a "one-target, one-drug" paradigm. The modular nature of the imidazole-phenoxy-piperidine scaffold makes it amenable to the design of polypharmacological agents. By systematically modifying the different components of the scaffold, it is possible to fine-tune the affinity of the molecule for a desired set of targets. For example, a single compound could be designed to inhibit both a key enzyme in a signaling pathway and a receptor that contributes to disease progression. This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. The exploration of novel targets and the application of polypharmacology represent exciting frontiers in the development of next-generation therapeutics based on the imidazole-phenoxy-piperidine framework.

Design and Synthesis of Prodrugs and Targeted Delivery Systems